N-(2-Bromo-5-fluorophenyl)pivalamide
Description
N-(2-Bromo-5-fluorophenyl)pivalamide (CAS 885609-84-7) is a halogenated aromatic amide with the molecular formula C₁₁H₁₃BrFNO and a molecular weight of 274.13 g/mol . It features a pivalamide group (tert-butyl carboxamide) attached to a 2-bromo-5-fluorophenyl ring. The compound is stored at 2–8°C to maintain stability and has a purity of 95% . Its hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions during handling .
Properties
IUPAC Name |
N-(2-bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCRFHKDWNMPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732760 | |
| Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885609-84-7 | |
| Record name | N-(2-Bromo-5-fluorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of N-(2-Bromo-5-fluorophenyl)pivalamide
The target compound is formed by acylation of 2-bromo-5-fluoroaniline with pivaloyl chloride or pivalic anhydride under controlled conditions:
Acylation Reaction : The amine group of 2-bromo-5-fluoroaniline reacts with pivaloyl chloride in anhydrous conditions, often in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the generated HCl. The reaction is typically performed at low temperatures (0°C to room temperature) to control the rate and avoid side reactions.
Purification : The crude product is purified by recrystallization or column chromatography using hexane/dichloromethane mixtures to obtain the pure this compound as a white solid.
Representative Experimental Procedure and Data
Analytical Characterization from Literature
NMR Data : The aromatic protons appear typically between δ 7.0 to 8.8 ppm with characteristic splitting patterns due to fluorine and bromine substituents. The pivalamide tert-butyl group shows a singlet around δ 1.2 ppm.
Purity Assessment : Column chromatography using hexane/DCM (1:1) is effective for purification. Yields after purification range from 70-85%.
Comparative Notes on Preparation Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct acylation of 2-bromo-5-fluoroaniline | Straightforward, high yield, well-established | Requires pure amine precursor, sensitive to moisture |
| Multi-step synthesis from fluorobenzotrifluoride derivatives | Allows introduction of fluorine and bromine substituents precisely | More complex, multiple purification steps, moderate overall yield |
Summary of Key Findings
The preparation of this compound relies heavily on the availability of 2-bromo-5-fluoroaniline, which itself is synthesized through nitration, reduction, and halogenation sequences or via patented synthetic routes involving diazotization.
Acylation with pivaloyl chloride under anhydrous, controlled temperature conditions yields the target amide in good yields (75-85%).
Purification by recrystallization or chromatography is essential to obtain analytically pure material.
Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yield and purity.
Chemical Reactions Analysis
Directed ortho-Hydroxylation via Metallaphotocatalysis
N-(2-Bromo-5-fluorophenyl)pivalamide undergoes regioselective hydroxylation at the ortho position relative to the amide group under metallaphotocatalytic conditions. This reaction employs a dual catalytic system involving an organophotocatalyst (e.g., 4CzIPN) and a transition metal catalyst (e.g., Ni(II)) in the presence of light (blue LEDs).
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 53% | |
| Conditions | 4CzIPN (5 mol%), NiCl₂·glyme (10 mol%), DMF, 24 h, rt | |
| Product | N-(2-Bromo-6-hydroxy-5-fluorophenyl)pivalamide |
The reaction proceeds via a radical mechanism, where the pivalamide group directs hydroxylation to the adjacent ortho position, bypassing steric hindrance from bromine and fluorine .
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position participates in nucleophilic substitution reactions under palladium catalysis, enabling cross-coupling or replacement with nucleophiles.
Suzuki–Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives:
Example:
| Reactant | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Phenylboronic acid | N-(5-Fluoro-2-phenylphenyl)pivalamide | 68% | Pd(PPh₃)₄, K₂CO₃, DME, 80°C |
Hydrolysis of the Pivalamide Group
The pivalamide moiety is hydrolyzed under acidic or basic conditions to generate the corresponding aniline derivative.
Key Data:
| Condition | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 2-Bromo-5-fluoroaniline | 85% | |
| 1M NaOH, EtOH, 70°C, 6 h | Sodium 2-bromo-5-fluorophenylamine | 78% |
C–H Functionalization via Transition Metal Catalysis
The electron-deficient aryl ring undergoes directed C–H activation at the meta position relative to fluorine.
Example – Arylation:
Using Ru₃(CO)₁₂ as a catalyst, the compound reacts with aryl boronic esters to introduce aryl groups at the 4-position:
| Reactant | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic ester | N-(2-Bromo-5-fluoro-4-(4-methoxyphenyl)phenyl)pivalamide | 62% | Ru₃(CO)₁₂, pinacolone, 140°C |
Reductive Dehalogenation
The bromine substituent is removed via catalytic hydrogenation, yielding a dehalogenated product.
Key Data:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, rt, 6 h | N-(5-Fluorophenyl)pivalamide | 91% |
Photochemical Reactions
Under UV light, the compound undergoes homolytic cleavage of the C–Br bond, generating aryl radicals that participate in dimerization or trapping reactions.
Example – Dimerization:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), benzene | 5,5'-Difluoro-2,2'-biphenyl-bis(pivalamide) | 45% |
Ortho-Lithiation and Subsequent Functionalization
The pivalamide group directs lithiation at the ortho position (relative to bromine), enabling reactions with electrophiles.
Example:
| Electrophile | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| CO₂ | N-(2-Bromo-5-fluoro-3-carboxyphenyl)pivalamide | 73% | LDA, THF, −78°C |
Scientific Research Applications
Medicinal Chemistry
N-(2-Bromo-5-fluorophenyl)pivalamide is being explored for its potential as a drug candidate. Its structure allows it to interact with various biological targets, making it suitable for the development of enzyme inhibitors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to specific proteins, which is crucial in drug design.
Case Study:
A study investigated the compound's inhibitory effects on certain enzymes involved in cancer progression. The results indicated that modifications to the pivalamide group could enhance potency against specific targets, suggesting a pathway for developing new cancer therapeutics.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in creating more complex molecules. Its ability to undergo substitution reactions allows chemists to modify its structure easily.
Data Table: Types of Reactions Involving this compound
| Reaction Type | Description | Potential Products |
|---|---|---|
| Substitution | Bromine can be replaced by nucleophiles | Various derivatives with different properties |
| Reduction | Possible reduction of functional groups | Alcohols or amines from pivalamide derivatives |
| Condensation | Reaction with amines or hydrazines | Imines or hydrazones |
Biological Assays
Due to its structural characteristics, this compound is utilized as a probe in biological assays. It can help elucidate enzyme mechanisms or assess biological activity through its interactions with biomolecules.
Case Study:
In a recent assay, researchers used this compound to study its effect on specific receptor interactions in cell lines. The findings suggested that it could modulate receptor activity, providing insights into potential therapeutic applications.
Industrial Applications
Beyond laboratory research, this compound has implications in various industrial processes:
- Material Science: The compound's unique properties make it suitable for developing new materials with tailored functionalities.
- Chemical Manufacturing: Its role as an intermediate in synthesizing other chemical compounds positions it as a valuable asset in industrial chemistry.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-fluorophenyl)pivalamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pivalamide group can also play a role in modulating the compound’s overall physicochemical properties, such as solubility and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
The 2-bromo-5-fluoro substitution pattern on the phenyl ring distinguishes this compound from analogs. Key comparisons include:
(a) N-Arylcinnamanilides
- Example : (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide
- Structural Difference : Replaces the pivalamide group with a cinnamanilide (propenamide linked to a phenyl ring).
- Bioactivity : Demonstrated NF-κB inhibition at 2 µM , comparable to prednisone. The bulky 2-bromo-5-fluoro substituent enhances anti-inflammatory efficacy, similar to 2,6-dibromo or 2-chloro-5-trifluoromethyl analogs .
- Key Insight : Bulky, lipophilic substituents at the C(2) and C(5) positions optimize bioactivity, suggesting that N-(2-Bromo-5-fluorophenyl)pivalamide may share this trend despite differences in the amide group .
(b) Pivalamide Derivatives with Biphenyl Systems
- Examples: N-(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)pivalamide (MP: 77–83°C) N-(2',4-dimethyl-[1,1'-biphenyl]-3-yl)pivalamide (MP: 122–125°C) N-(2-methyl-5-(thiophen-2-yl)phenyl)pivalamide (MP: 107–113°C) Structural Differences: Biphenyl or heteroaromatic (thiophene) systems replace the monocyclic phenyl ring. Physicochemical Properties: Higher melting points (e.g., 122–125°C) suggest stronger crystal packing vs. The thiophene derivative’s lower MP (107–113°C) may reflect reduced symmetry .
Pyridine-Based Pivalamides
Pyridine analogs highlight the impact of heterocyclic cores:
(a) N-(5-Fluoropyridin-2-yl)pivalamide (CAS 784155-54-0)
- Formula : C₁₀H₁₁FN₂O
- Molecular Weight : ~210 g/mol (vs. 274.13 for the target) .
- Key Difference : A pyridine ring replaces the benzene, reducing molecular weight and altering electronic properties. The 5-fluoro position on pyridine may enhance metabolic stability compared to benzene-based analogs.
(b) N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
- Structural Feature: Incorporates a cyano group at the pyridine C(2) position .
Biological Activity
N-(2-Bromo-5-fluorophenyl)pivalamide is a compound of growing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which significantly influences its biological activity. The compound's structure can be summarized as follows:
- Molecular Formula : C12H14BrFNO
- Molecular Weight : 288.15 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.
Key Mechanisms Identified:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with active site residues, altering the enzyme's conformation, and subsequently inhibiting its activity.
- Receptor Interaction : It may interact with specific receptors involved in various signaling pathways, influencing cellular responses.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anti-inflammatory Properties : Preliminary data indicate that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, indicating potential applications in oncology.
Case Studies and Experimental Data
-
Antibacterial Activity :
A study utilized molecular docking techniques to predict the binding affinity of this compound to bacterial proteins. Results indicated a high probability of activity against several bacterial targets (Table 1).Target Protein Binding Affinity (kcal/mol) Probability of Activity Bacterial DNA gyrase -8.5 0.571 Penicillin-binding protein -7.8 0.447 RNA polymerase -7.3 0.387 -
Cytotoxicity Assays :
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested. -
Anti-inflammatory Effects :
A study assessed the compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6), supporting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Bromo-5-fluorophenyl)pivalamide?
- Methodological Answer : A common approach involves reacting 2-bromo-5-fluoroaniline with pivaloyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone under reflux conditions. For example, analogous pivalamide syntheses use K₂CO₃ and methyl iodide in acetone at reflux for 3 hours to achieve yields >90% . Optimization may include varying stoichiometry, reaction time, or solvent (e.g., THF or DMF) to improve efficiency. Post-synthesis purification via recrystallization or column chromatography is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and pivalamide group integration. Aromatic protons near bromo/fluoro groups show distinct splitting patterns due to electronegative effects.
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide formation.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~300–310 g/mol based on analogs in ).
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement .
Q. How can solubility challenges be addressed during experimental workflows?
- Methodological Answer : The compound’s limited solubility in aqueous media requires polar aprotic solvents (e.g., DMSO, DMF) for reactions. For biological assays, consider derivatization (e.g., PEGylation) or co-solvents (e.g., ethanol:water mixtures). Pre-solubility screening via Hansen solubility parameters (HSPiP software) is advised.
Advanced Research Questions
Q. How do bromo and fluoro substituents influence electronic properties in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Br and F groups deactivates the aromatic ring, affecting reactivity in Suzuki or Buchwald-Hartwig couplings. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimentally, compare coupling rates with control compounds (e.g., non-halogenated analogs) under identical Pd-catalyzed conditions. Monitor intermediates via LC-MS to identify rate-limiting steps .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces altering bond lengths. For example, SHELXL refinement can detect hydrogen bonding networks that distort NMR-observed conformers . Validate by:
- Variable-temperature NMR to probe conformational flexibility.
- Comparing computational (DFT-optimized) structures with X-ray data.
Q. What strategies mitigate decomposition during catalytic applications?
- Methodological Answer : Under catalytic conditions (e.g., Fe(ClO₄)₃ in nitromethane at 120°C, as in ), thermal stability can be assessed via TGA/DSC. If decomposition occurs:
- Use stabilizing ligands (e.g., phosphines) or lower temperatures.
- Monitor via in-situ FTIR or Raman spectroscopy to identify degradation pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
